{[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride
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Overview
Description
{[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the phenyl ring through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group such as a halide.
Attachment of the Methylamine Group: The methylamine group can be introduced via reductive amination, where the benzyloxyphenyl compound is reacted with formaldehyde and methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced at the amine group to form secondary or tertiary amines.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, {[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride can be used as an intermediate for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
The compound may be explored for its potential biological activities, including its role as a ligand in receptor binding studies or as a building block for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound can be used in the design and synthesis of pharmaceutical agents, particularly those targeting neurological pathways due to its structural similarity to known bioactive amines.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of {[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Lacks the benzyloxy group, making it less hydrophobic.
Phenethylamine: Lacks the benzyloxy group and has a different substitution pattern on the phenyl ring.
Benzylmethylamine: Similar structure but without the benzyloxy group.
Uniqueness
{[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride is unique due to the presence of both the benzyloxy and methylamine groups, which confer distinct chemical and biological properties. The benzyloxy group enhances hydrophobic interactions, while the methylamine group provides opportunities for hydrogen bonding and ionic interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-methyl-1-(2-phenylmethoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-16-11-14-9-5-6-10-15(14)17-12-13-7-3-2-4-8-13;/h2-10,16H,11-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFURLDBBUNUAKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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